N-(6-Acetyl-4-methoxypyridin-2-YL)acetamide
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Overview
Description
N-(6-Acetyl-4-methoxypyridin-2-YL)acetamide is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic organic compounds with the formula C5H5N. This particular compound is characterized by the presence of an acetyl group and a methoxy group attached to the pyridine ring, making it a derivative of pyridine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Acetyl-4-methoxypyridin-2-YL)acetamide typically involves the acetylation of 4-methoxypyridine. One common method involves the reaction of 4-methoxypyridine with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of microwave-assisted synthesis is also explored to reduce reaction times and increase efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(6-Acetyl-4-methoxypyridin-2-YL)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
N-(6-Acetyl-4-methoxypyridin-2-YL)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(6-Acetyl-4-methoxypyridin-2-YL)acetamide involves its interaction with specific molecular targets. The acetyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Morpholinopyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide
- 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-(4-(4-methoxybenzyl)piperazin-1-yl)pyridin-3-yl)acetamide
Uniqueness
N-(6-Acetyl-4-methoxypyridin-2-YL)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of acetyl and methoxy groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
N-(6-acetyl-4-methoxypyridin-2-yl)acetamide |
InChI |
InChI=1S/C10H12N2O3/c1-6(13)9-4-8(15-3)5-10(12-9)11-7(2)14/h4-5H,1-3H3,(H,11,12,14) |
InChI Key |
DADSXHUDLJZKOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC(=CC(=C1)OC)NC(=O)C |
Origin of Product |
United States |
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